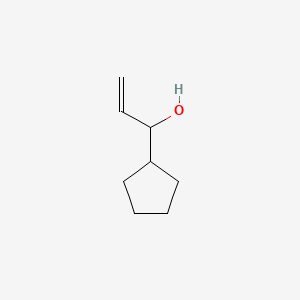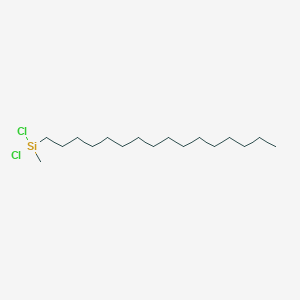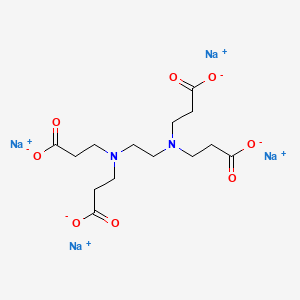
1-Cyclopentyl-2-propen-1-ol
Overview
Description
1-Cyclopentyl-2-propen-1-ol is an organic compound with the molecular formula C₈H₁₄O It consists of a cyclopentyl group attached to a propen-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-2-propen-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propenal (acrolein) under controlled conditions. The reaction proceeds as follows:
-
Preparation of cyclopentylmagnesium bromide:
- Cyclopentyl bromide is reacted with magnesium in anhydrous ether to form cyclopentylmagnesium bromide.
- Reaction: ( \text{C}_5\text{H}_9\text{Br} + \text{Mg} \rightarrow \text{C}_5\text{H}_9\text{MgBr} )
-
Reaction with propenal:
- Cyclopentylmagnesium bromide is then reacted with propenal to yield this compound.
- Reaction: ( \text{C}_5\text{H}_9\text{MgBr} + \text{CH}_2\text{CHCHO} \rightarrow \text{C}8\text{H}{14}\text{O} )
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the propen-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Cyclopentylpropenone or cyclopentylpropenal.
Reduction: 1-Cyclopentylpropan-1-ol.
Substitution: 1-Cyclopentyl-2-chloropropane.
Scientific Research Applications
1-Cyclopentyl-2-propen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-propen-1-ol depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The propen-1-ol moiety can participate in various chemical reactions, while the cyclopentyl group provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but lacks the propen-1-ol moiety.
Cyclopentylmethanol: Similar structure but with a methanol group instead of propen-1-ol.
Cyclopentylpropanol: Similar structure but with a saturated propanol group.
Uniqueness
1-Cyclopentyl-2-propen-1-ol is unique due to the presence of both a cyclopentyl group and a propen-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-cyclopentylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(9)7-5-3-4-6-7/h2,7-9H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUDNHNDLANEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007570 | |
| Record name | 1-Cyclopentylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87453-54-1 | |
| Record name | 1-Cyclopentyl-2-propen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087453541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)
![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)


